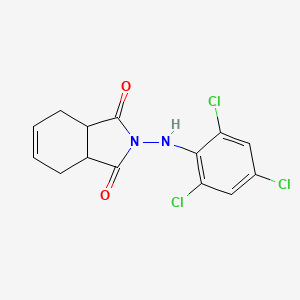

2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Trichloroaniline is a chemical compound with a formula of C6H4Cl3N . It appears as long needles or fine, light purple fibers .

Synthesis Analysis

2,4,6-Trichloroaniline can be prepared by the reaction of dry aniline with chlorine gas while in an anhydrous solution of carbon tetrachloride . The reaction results in 2,4,6-Trichloroaniline precipitating from the solution as a white solid .Molecular Structure Analysis

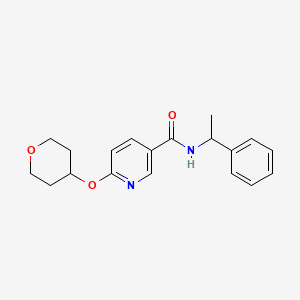

The molecular structure of 2,4,6-Trichloroaniline consists of a benzene ring with three chlorine atoms and one amino group attached .Chemical Reactions Analysis

2,4,6-Trichloroaniline is sensitive to exposure to light and air . It is insoluble in water but soluble in chloroform, ether, and ethanol .Physical And Chemical Properties Analysis

2,4,6-Trichloroaniline has a molar mass of 196.46 g/mol . It has a melting point of 78.5 °C and a boiling point of 262 °C . Its solubility in water is 40 mg/L .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

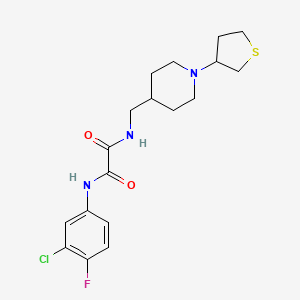

Polysubstituted Isoindole-1,3-dione Analogs Synthesis Research by Tan et al. (2014) explored the synthesis of new polysubstituted isoindole-1,3-dione analogs, highlighting the formation of various derivatives like epoxide, triacetate, and a tricyclic derivative. This indicates the compound's potential in synthesizing diverse chemical structures, useful in various applications (Tan et al., 2014).

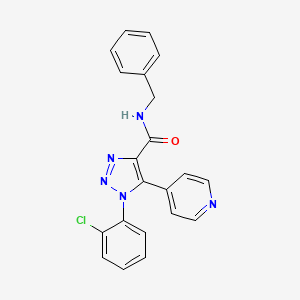

Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Another study by Tan et al. (2016) developed a synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process involved the epoxidation of certain compounds and subsequent reaction with nucleophiles, leading to the formation of derivatives like amino and triazole (Tan et al., 2016).

Crystal Structure Analysis

Tricyclic N-Aminoimides Struga et al. (2007) synthesized and analyzed the crystal structure of two tricyclic N-aminoimides. The study highlighted the unique noncentrosymmetric crystals and molecular interactions, such as hydrogen bonds and electrostatic interactions. This research contributes to the understanding of molecular structures and potential applications in various fields (Struga et al., 2007).

Structural and Reactivity Differences Mitchell et al. (2013) conducted a comparison study of two homologous tricyclic imides, observing their crystal structures and intermolecular hydrogen-bonding interactions. This research provides insight into the structural nuances and potential reactivity of related compounds (Mitchell et al., 2013).

Optical and Vibrational Studies

Structural and Vibrational Studies Arjunan et al. (2009) performed detailed Fourier transform infrared and Raman spectroscopic analysis on certain isoindole-1,3(2H)-dione derivatives. The study offers a comprehensive vibrational assignment and correlates experimental data with theoretical density functional theory calculations, contributing to the fundamental understanding of molecular vibrations and structure (Arjunan et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O2/c15-7-5-10(16)12(11(17)6-7)18-19-13(20)8-3-1-2-4-9(8)14(19)21/h1-2,5-6,8-9,18H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIRZEJIHWKXDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)

![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)

![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)

![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)